molecular formula C20H14FN3O2 B15149980 5-acetyl-2-amino-4-(2-fluorophenyl)-4H-pyrano[3,2-b]indole-3-carbonitrile

5-acetyl-2-amino-4-(2-fluorophenyl)-4H-pyrano[3,2-b]indole-3-carbonitrile

Cat. No.: B15149980
M. Wt: 347.3 g/mol
InChI Key: WKJVLGBJAYCNPV-UHFFFAOYSA-N
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Description

5-acetyl-2-amino-4-(2-fluorophenyl)-4H-pyrano[3,2-b]indole-3-carbonitrile is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole nucleus with a pyrano ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-acetyl-2-amino-4-(2-fluorophenyl)-4H-pyrano[3,2-b]indole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate indole derivative with a fluorinated benzaldehyde, followed by cyclization to form the pyrano ring. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

5-acetyl-2-amino-4-(2-fluorophenyl)-4H-pyrano[3,2-b]indole-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Due to its unique structure, it is being explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-acetyl-2-amino-4-(2-fluorophenyl)-4H-pyrano[3,2-b]indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

5-acetyl-2-amino-4-(2-fluorophenyl)-4H-pyrano[3,2-b]indole-3-carbonitrile can be compared with other indole derivatives that possess similar biological activities. Some similar compounds include:

The uniqueness of this compound lies in its combined indole and pyrano ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H14FN3O2

Molecular Weight

347.3 g/mol

IUPAC Name

5-acetyl-2-amino-4-(2-fluorophenyl)-4H-pyrano[3,2-b]indole-3-carbonitrile

InChI

InChI=1S/C20H14FN3O2/c1-11(25)24-16-9-5-3-7-13(16)19-18(24)17(14(10-22)20(23)26-19)12-6-2-4-8-15(12)21/h2-9,17H,23H2,1H3

InChI Key

WKJVLGBJAYCNPV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C3=C1C(C(=C(O3)N)C#N)C4=CC=CC=C4F

Origin of Product

United States

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